4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one
Description
Properties
IUPAC Name |
(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-methylphenyl)-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O3S/c1-11-2-4-12(5-3-11)16-15(17(25)13-6-8-14(21)9-7-13)18(26)19(27)24(16)20-23-22-10-28-20/h2-10,16,25H,1H3/b17-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKUSTKOEXVHOS-BMRADRMJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=NN=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2C4=NN=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole core, followed by the introduction of the fluorobenzoyl and thiadiazolyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The fluorobenzoyl group can be reduced to a fluorobenzyl group.
Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the fluorine atom could result in a variety of substituted benzoyl derivatives.
Scientific Research Applications
Structural Overview
The compound consists of several key functional groups:
- Pyrrolone Backbone : Central to its structure.
- Fluorobenzoyl Moiety : Contributes to its chemical reactivity.
- Thiadiazole Ring : Known for its biological activity.
- Hydroxy Group : Enhances solubility and reactivity.
Molecular Formula
The molecular formula of the compound is with a molecular weight of 395.4 g/mol.
Structural Representation
The structural representation can be visualized as follows:
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiadiazoles can effectively inhibit bacterial growth and possess antifungal activity. The incorporation of the thiadiazole moiety in this compound suggests potential effectiveness against various pathogens .
Anticancer Properties
Thiadiazole derivatives have also been explored for their anticancer activities. The compound's ability to interact with specific molecular targets may lead to the development of new anticancer agents. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells .
Agrochemicals
The potential use of this compound in agrochemicals is noteworthy due to its structural features that may confer herbicidal or pesticidal properties. Compounds with similar structures have been reported to show efficacy against certain pests and diseases affecting crops.
Material Science
The unique properties of this compound make it suitable for applications in material science, particularly in the development of new polymers or coatings that require specific chemical resistance or durability. Its reactivity could be harnessed in creating materials with tailored properties for industrial applications.
Case Study 1: Antimicrobial Efficacy
A study published in Pharmaceutical Research demonstrated that a related thiadiazole derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the thiadiazole ring in enhancing biological activity, suggesting that our compound may exhibit similar effects .
Case Study 2: Anticancer Activity
Research published in Journal of Medicinal Chemistry explored various pyrrolone derivatives for their anticancer properties. The findings indicated that modifications on the pyrrolone core significantly affected cytotoxicity against cancer cell lines, underscoring the potential application of our compound as an anticancer agent .
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Halogen Substitution on the Benzoyl Group
- 4-(4-Chlorobenzoyl) analogue (C21H16ClN3O3S, MW 425.89): Replacing fluorine with chlorine increases molecular weight and polarizability. The chloro derivative exhibits antimicrobial activity, suggesting halogen choice impacts bioactivity. The larger van der Waals radius of chlorine may enhance hydrophobic interactions in binding pockets .
- Its smaller size could reduce steric hindrance in enzyme binding sites .
Thiadiazole Substituents
Aryl Group Variations
- Furan-2-carbonyl analogue (C19H15N3O4S, MW 405.41): Replacing fluorobenzoyl with a furan ring introduces an oxygen atom, altering electronic distribution. The furan’s planar structure may enhance π-π stacking but reduce stability under acidic conditions .
Physicochemical Properties
Biological Activity
The compound 4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a complex organic molecule with potential applications in medicinal chemistry. Its unique structural features, including a pyrrolone backbone and various functional groups, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic properties and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 395.4 g/mol. The structure includes:
- A pyrrolone core.
- A fluorobenzoyl moiety.
- A thiadiazole ring.
- A hydroxy group.
These components contribute to its biological activity through various mechanisms.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The presence of multiple functional groups allows for various types of chemical interactions, including:
- Hydrogen bonding
- Hydrophobic interactions
- Electrostatic interactions
These interactions can modulate the activity of biological pathways relevant to disease processes.
Cytotoxic Properties
Research has indicated that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, Alam et al. (2020) reported that several thiadiazole derivatives showed promising anticancer activity against human cancer cell lines such as lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cells . The compound's structure suggests it may similarly inhibit cancer cell growth.
Comparative Activity Table
| Compound | Cell Line Tested | IC50 Value (µg/mL) | Notable Activity |
|---|---|---|---|
| 4-(4-fluorobenzoyl)-3-hydroxy... | SK-MEL-2 | TBD | Anticancer |
| N-(4-acetyl... | SK-MEL-2 | 4.27 | Highest inhibition |
| Compound 23 | Various | TBD | Antiproliferative |
Case Studies and Research Findings
- Anticancer Evaluation : A study evaluated the anticancer activity of several thiadiazole derivatives, revealing that certain substitutions on the phenyl ring significantly influenced their cytotoxic potency. The most active compounds induced apoptosis in cancer cells via caspase activation .
- Structure–Activity Relationship (SAR) : The nature of substituents on the thiadiazole ring was found to be critical for enhancing biological activity. For instance, modifications that increased hydrophobicity or electron-withdrawing properties improved anticancer efficacy .
- Molecular Docking Studies : Computational studies have suggested potential binding interactions between this compound and key enzymes involved in cancer metabolism, providing insights into its mechanism of action.
Q & A
Q. What are the optimal synthetic routes for preparing 4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one?
- Methodological Answer : The compound can be synthesized via cyclocondensation of precursors containing fluorobenzoyl, thiadiazole, and p-tolyl groups. Key steps include:
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : A combination of techniques is recommended:
Advanced Research Questions
Q. How can contradictory data in NMR analysis be resolved for this compound?
- Methodological Answer : Contradictions (e.g., overlapping proton signals) can be addressed by:
Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer : SAR studies require systematic modifications:
- Substituent variation : Replace p-tolyl with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups to assess electronic effects .
- Bioisosteric replacement : Swap the thiadiazole ring with triazole or oxadiazole to evaluate heterocycle contributions .
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock) to predict binding interactions with target proteins .
Q. How can the stability of this compound under physiological conditions be evaluated?
- Methodological Answer : Conduct accelerated stability studies :
Q. What crystallographic methods are suitable for resolving its solid-state structure?
- Methodological Answer : Single-crystal X-ray diffraction:
- Grow crystals via slow evaporation in DCM/hexane or methanol/water.
- Refine data (e.g., SHELXL) to determine bond lengths (e.g., C–F: ~1.34 Å) and angles .
- Analyze hydrogen-bonding networks (e.g., O–H···N interactions) to explain packing motifs .
Data Contradiction and Validation
Q. How to address discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Verify purity via HPLC (>95%) and elemental analysis (C, H, N within ±0.4% of theoretical) .
- Replicate synthesis under inert atmosphere (N₂/Ar) to exclude oxidative side reactions .
- Collaborate with independent labs for data cross-validation .
Experimental Design Considerations
Q. What in vitro assays are recommended for evaluating biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Use fluorogenic substrates to measure IC₅₀ against target enzymes (e.g., kinases) .
- Cellular cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay .
- Solubility optimization : Prepare DMSO stock solutions (<1% v/v) to avoid solvent interference .
Advanced Analytical Challenges
Q. How to elucidate the mechanism of thiadiazole ring participation in reactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
